4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN
Overview
Description
4-(Boc-amino)tetrahydropyran-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . It is commonly used as a pharmaceutical intermediate and is known for its solubility in water (15 g/L at 25°C) . The compound is characterized by its white to pale cream crystalline powder form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)tetrahydropyran-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of tetrahydropyran-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production methods for 4-(Boc-amino)tetrahydropyran-4-carboxylic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)tetrahydropyran-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: Tetrahydropyran-4-methanol.
Deprotection: Tetrahydropyran-4-carboxylic acid.
Scientific Research Applications
4-(Boc-amino)tetrahydropyran-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Pharmaceutical Intermediate: Used in the synthesis of various pharmaceutical compounds.
Peptide Synthesis: Employed in the protection of amino groups during peptide synthesis.
Drug Development: Investigated for its potential use in developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Boc-amino)tetrahydropyran-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality from unwanted reactions during multi-step synthesis processes. The compound does not have a specific biological target or pathway as it is mainly used as an intermediate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-carboxylic Acid: Similar structure but lacks the Boc-protected amino group.
1-Boc-4-aminopiperidine-4-carboxylic Acid: Contains a piperidine ring instead of a tetrahydropyran ring.
Uniqueness
4-(Boc-amino)tetrahydropyran-4-carboxylic acid is unique due to its combination of a Boc-protected amino group and a tetrahydropyran ring. This structure provides specific reactivity and stability, making it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(13)14)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPDKPRJPFTBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361471 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172843-97-9 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172843-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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